molecular formula C14H18N2OS2 B256283 N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide

N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide

Cat. No. B256283
M. Wt: 294.4 g/mol
InChI Key: URYKJDZYMGSNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B cells. BTK inhibitors have shown promising results in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

TAK-659 exerts its pharmacological effects by selectively inhibiting N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide, a non-receptor tyrosine kinase that is essential for B cell development and function. N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide is activated by the BCR signaling pathway, which triggers a cascade of intracellular events, including the phosphorylation of downstream targets such as phospholipase Cγ2 (PLCγ2) and protein kinase B (AKT). N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide inhibitors like TAK-659 block this pathway by binding to the active site of N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide and preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling and the suppression of B cell proliferation, survival, and activation.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In vitro, TAK-659 inhibits N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide phosphorylation and downstream signaling, leading to the suppression of B cell proliferation and survival. TAK-659 also induces apoptosis (programmed cell death) in B cell lines and primary CLL cells. In vivo, TAK-659 inhibits tumor growth and prolongs survival in animal models of B cell malignancies. In clinical trials, TAK-659 has been shown to induce objective responses in patients with CLL and MCL, including complete and partial responses. TAK-659 has also been shown to reduce the levels of circulating B cells and immunoglobulins in patients with CLL.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high potency and selectivity for N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide, its favorable pharmacokinetic properties, and its ability to inhibit downstream signaling pathways. TAK-659 can be used as a tool compound to study the role of N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide in B cell biology and disease. However, TAK-659 has some limitations for lab experiments, including its relatively short half-life and its potential off-target effects on other kinases. Researchers should carefully design experiments to account for these limitations and validate their results using complementary approaches.

Future Directions

There are several future directions for the development and application of TAK-659. One direction is to explore the potential of TAK-659 in combination with other agents, such as monoclonal antibodies, chemotherapy, or other targeted therapies. Combination therapy may enhance the efficacy of TAK-659 and overcome resistance mechanisms. Another direction is to investigate the role of N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide in other cell types and diseases, such as T cells, myeloid cells, and autoimmune disorders. N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide inhibitors may have broader therapeutic applications beyond B cell malignancies. Finally, further optimization of TAK-659 and other N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide inhibitors may lead to the development of more potent and selective compounds with improved pharmacokinetic properties and reduced toxicity.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 2-methyl-4-(2-thienyl)-1,3-thiazole-5-carboxylic acid with tert-butylamine, followed by the addition of acetic anhydride and triethylamine. The resulting intermediate is then treated with 2-chloroacetyl chloride to yield the final product, N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide. The purity and yield of TAK-659 can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, TAK-659 has shown potent inhibitory activity against N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide and downstream signaling pathways, leading to the suppression of B cell proliferation, survival, and activation. TAK-659 has also demonstrated efficacy in animal models of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In clinical trials, TAK-659 has been evaluated as a monotherapy or in combination with other agents for the treatment of CLL, MCL, and other B cell malignancies. TAK-659 has shown favorable safety and tolerability profiles, as well as promising efficacy outcomes, including overall response rates and progression-free survival.

properties

Product Name

N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide

Molecular Formula

C14H18N2OS2

Molecular Weight

294.4 g/mol

IUPAC Name

N-tert-butyl-2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C14H18N2OS2/c1-9-15-13(10-6-5-7-18-10)11(19-9)8-12(17)16-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,17)

InChI Key

URYKJDZYMGSNJM-UHFFFAOYSA-N

SMILES

CC1=NC(=C(S1)CC(=O)NC(C)(C)C)C2=CC=CS2

Canonical SMILES

CC1=NC(=C(S1)CC(=O)NC(C)(C)C)C2=CC=CS2

Origin of Product

United States

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